molecular formula C26H21ClN4O4S B12146501 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one

3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one

Cat. No.: B12146501
M. Wt: 521.0 g/mol
InChI Key: RYDOBLIUKVERNB-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a unique structure. Its systematic name is quite a mouthful, but let’s break it down:

    3-[(4-Chlorophenyl)sulfonyl]: Refers to the sulfonyl group attached to the third position.

    2-imino: Indicates the presence of an imino group (a nitrogen atom with a double bond to another nitrogen).

    1-[(4-methoxyphenyl)methyl]: Describes the substituent at the first position, which is a methoxyphenylmethyl group.

    10-methyl: Indicates a methyl group at the tenth position.

    1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one: The core structure, combining pyridine and pyrimidine rings.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Sulfonylation: Introduction of the sulfonyl group at the third position using appropriate reagents.

    Imine Formation: Formation of the imino group (double bond between two nitrogen atoms).

    Methoxyphenylmethyl Group Addition: Addition of the 4-methoxyphenylmethyl substituent.

    Methyl Group Introduction: Alkylation at the tenth position with a methylating agent.

Industrial Production: Industrial production methods may vary, but they typically involve large-scale reactions and optimized conditions to achieve high yields.

Chemical Reactions Analysis

This compound can undergo various reactions:

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related heterocyclic structures. Its uniqueness lies in the combination of pyridine and pyrimidine rings.

Properties

Molecular Formula

C26H21ClN4O4S

Molecular Weight

521.0 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C26H21ClN4O4S/c1-16-4-3-13-30-24(16)29-25-21(26(30)32)14-22(36(33,34)20-11-7-18(27)8-12-20)23(28)31(25)15-17-5-9-19(35-2)10-6-17/h3-14,28H,15H2,1-2H3

InChI Key

RYDOBLIUKVERNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)OC)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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